Ethyl beta-D-ribo-hex-3-ulopyranoside

Description

Significance of Complex Carbohydrates in Chemical and Biological Research

The profound biological importance of glycans has spurred significant advancements in glycochemistry, the field dedicated to their study. phytopurify.comtargetmol.com Researchers are actively developing new methods for the chemical and enzymatic synthesis of complex carbohydrates to create homogeneous and structurally well-defined molecules. phytopurify.comtargetmol.com These synthetic glycans are invaluable tools for investigating their biological functions and are being explored for their therapeutic potential, including the development of vaccines and diagnostics. targetmol.commedchemexpress.com The inherent structural diversity and complexity of carbohydrates, however, present significant challenges, making their synthesis and manipulation more demanding than that of other biopolymers like nucleic acids and proteins. medchemexpress.comtargetmol.com

Classification and Structural Features of Hex-3-ulopyranosides within Monosaccharide Derivatives

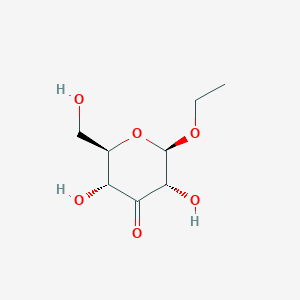

Ethyl beta-D-ribo-hex-3-ulopyranoside belongs to a class of monosaccharide derivatives known as ulopyranosides, or more specifically, hex-3-ulopyranosides. The nomenclature itself provides a detailed description of its structure. "Hex" indicates a six-carbon sugar. The "-ul-" infix signifies the presence of a ketone, and the "3" specifies that this ketone is located at the third carbon atom. "Pyranoside" refers to the six-membered ring structure, analogous to pyran.

Overview of this compound within Advanced Carbohydrate Chemistry Contexts

This compound is a specific glycoside where an ethyl group is attached to the anomeric carbon (C-1) via a beta-glycosidic linkage. This compound has been identified as a natural product, having been isolated from plants such as Coleus forskohlii and Hippophae rhamnoides. targetmol.com Its natural occurrence suggests a role in plant metabolic pathways, although this is an area that requires further investigation.

Physicochemical and Spectroscopic Data

The precise characterization of this compound is essential for its use in research and synthesis. Below are tables summarizing its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 104953-08-4 |

| Molecular Formula | C₈H₁₄O₆ |

| Molecular Weight | 206.19 g/mol |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Table 2: Spectroscopic Data of a Closely Related Compound: Methyl 4-O-methyl-beta-D-ribo-hex-3-ulopyranoside

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹³C NMR (Solid-State) | |

| C=O | 206.90 |

| 4-OMe | 61.25 |

| 1-OMe | 55.72 |

Note: Detailed NMR and mass spectrometry data for this compound are not widely available in public literature. The data presented is for a structurally similar methyl analogue, which provides an indication of the expected chemical shifts, particularly the characteristic downfield shift of the keto-carbon.

Detailed Research Findings

Research into hex-3-ulopyranosides has largely focused on their utility as synthetic intermediates. The oxidation of readily available glycosides at the C-3 position is a common strategy to produce these compounds. For instance, the synthesis of the related methyl 4-O-methyl-beta-D-ribo-hex-3-ulopyranoside has been achieved in multiple steps starting from D-glucose. Such synthetic routes are crucial for obtaining these compounds in sufficient quantities for further study, especially when their isolation from natural sources is not practical.

The presence of the ketone at C-3 makes these molecules targets for stereoselective reduction. Depending on the reducing agent and reaction conditions, either of the two possible epimeric alcohols can be formed, leading to the synthesis of different sugar isomers. This control over stereochemistry is a cornerstone of modern carbohydrate synthesis, allowing for the creation of a diverse range of structures for biological testing.

While specific research focusing solely on the biological activity of this compound is limited, its structural motifs are found in more complex, biologically active molecules. Therefore, its importance currently lies more in its role as a well-defined starting material for the synthesis of these more complex targets.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3/t4-,5-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQUBKZEXFGSOP-SJNFNFGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(=O)C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H](C(=O)[C@@H]([C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation Methodologies

Natural Occurrence in Botanical Species

Ethyl beta-D-ribo-hex-3-ulopyranoside has been identified as a natural product isolated from Coleus forskohlii. medchemexpress.com Research into the biotransformation capabilities of Coleus forskohlii hairy root cultures has documented the presence of this compound. medchemexpress.com The formation of this compound in these cultures is a result of the plant's metabolic processes acting on precursor molecules.

Investigations into the chemical constituents of Fraxinus hubeiensis, a plant species endemic to China, have led to the isolation of this compound from its leaves. nih.gov In a particular study, a 5.0 kg sample of F. hubeiensis leaves yielded an ethyl acetate (B1210297) extract from which the compound was purified. nih.gov

The structural elucidation was accomplished through comprehensive spectroscopic analysis. nih.gov The molecular formula was established as C₈H₁₄O₆ based on High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), which showed a sodium adduct peak [M+Na]⁺ at m/z 229.0697 (calculated as 229.0688). nih.gov The structure was further confirmed by one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including HMBC experiments. The large coupling constant of the anomeric proton (J = 7.9 Hz) was indicative of a β-glycosidic configuration, confirming the compound as Ethyl β-D-ribo-hex-3-ulopyranoside, a new natural product from this source. nih.gov

Table 1: Spectroscopic Data for Ethyl β-D-ribo-hex-3-ulopyranoside from F. hubeiensis

| Technique | Data | Interpretation |

|---|---|---|

| HR-ESI-MS | [M+Na]⁺ at m/z 229.0697 | Confirms molecular formula C₈H₁₄O₆ |

| ¹H-NMR | Anomeric proton with large coupling constant (J = 7.9 Hz) | Indicates a β-glycosidic configuration |

Data sourced from a study on Glycosides from the leaves of Fraxinus Hubeiensis. nih.gov

Ethyl β-D-ribo-hex-3-ulopyranoside has also been identified as a chemical constituent in the ethanol (B145695) extract of Viburnum utile. nih.gov The isolation process involved sequential column chromatography over D101 macroporous resin, silica (B1680970) gel, and Sephadex LH-20. nih.gov Following isolation, the structure of the compound was unequivocally identified using spectroscopic techniques, including NMR and Mass Spectrometry (MS). nih.gov This marked the first time Ethyl β-D-ribo-hex-3-ulopyranoside, along with fifteen other compounds, was isolated from this particular plant species. nih.gov

Advanced Chromatographic and Spectroscopic Techniques for Natural Product Isolation

The isolation and structural elucidation of natural products like this compound from complex plant extracts are heavily reliant on advanced analytical methodologies. nih.govnumberanalytics.com These techniques offer the high resolution and sensitivity required to separate and identify individual compounds within a mixture. numberanalytics.com

Chromatography is a fundamental separation technique in natural product chemistry. numberanalytics.comhilarispublisher.com Methods such as column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are routinely used. numberanalytics.com HPLC is particularly powerful, utilizing high pressure to achieve high resolution and sensitivity in separating components. hilarispublisher.com It can be adapted for various purposes through different modes, including normal phase, reversed-phase, size-exclusion, and ion-exchange chromatography. nih.gov For purifying larger quantities, preparative HPLC is employed. nih.gov

Spectroscopy provides the detailed structural information necessary for characterization. numberanalytics.com Key spectroscopic techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a premier tool for determining the detailed molecular structure, including stereochemistry and conformational dynamics. numberanalytics.comeurekaselect.com Techniques like 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) are indispensable for the complete structural assignment of new natural products. numberanalytics.comacs.org

Mass Spectrometry (MS) : MS is used to determine the molecular weight and molecular formula of a compound with high accuracy. numberanalytics.comacs.org Soft ionization techniques combined with high-resolution analyzers allow for precise formula determination. acs.org

Infrared (IR) Spectroscopy : This technique is valuable for identifying the presence of specific functional groups within a molecule, such as hydroxyl and carbonyl groups. numberanalytics.comnumberanalytics.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about electronic transitions within the molecule. numberanalytics.com

The integration of chromatographic separation with spectroscopic detection, known as hyphenated techniques (e.g., LC-MS, GC-MS, and LC-NMR), allows for the rapid and simultaneous separation and identification of natural products from minimal sample material. nih.goveurekaselect.com

Table 2: Overview of Analytical Techniques in Natural Product Isolation

| Technique Category | Specific Method | Primary Application |

|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification hilarispublisher.com |

| Gas Chromatography (GC) | Separation of volatile and thermally stable compounds nih.gov | |

| Column Chromatography | Preparative isolation and purification hilarispublisher.com | |

| Spectroscopy | Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation numberanalytics.comacs.org |

| Mass Spectrometry (MS) | Molecular weight and formula determination numberanalytics.comacs.org | |

| Infrared (IR) Spectroscopy | Functional group identification numberanalytics.com |

| Hyphenated Techniques | Liquid Chromatography-Mass Spectrometry (LC-MS) | Simultaneous separation and mass analysis nih.gov |

Synthetic Strategies and Biotransformation Pathways

Chemical Synthesis Approaches to Ethyl beta-D-ribo-hex-3-ulopyranoside and Analogues

The chemical synthesis of glycosides like this compound is a multi-step process that requires careful control of stereochemistry. Key strategies involve the formation of the glycosidic bond and the introduction of the ketone functional group at the C-3 position.

The formation of the β-glycosidic linkage is a critical step in the synthesis of this compound. Stereoselective glycosylation methods are employed to ensure the correct anomeric configuration. One common approach is the use of a participating neighboring group at the C-2 position of the glycosyl donor. This group can direct the incoming alcohol (ethanol in this case) to attack from the β-face of the pyranose ring, leading to the desired 1,2-trans-diequatorial product.

Another method involves the use of specific promoters and reaction conditions to favor the formation of the β-anomer. The choice of solvent, temperature, and Lewis acid catalyst can significantly influence the stereochemical outcome of the glycosylation reaction. For instance, the use of nitrile solvents can promote the formation of β-glycosides through the formation of an α-nitrilium ion intermediate.

Once the ethyl β-D-ribopyranoside is formed, the next key transformation is the oxidation of the hydroxyl group at the C-3 position to a ketone. This requires regioselective oxidation, which can be challenging due to the presence of other hydroxyl groups in the molecule. To achieve this, protecting groups are often employed to block the other hydroxyl groups, leaving only the C-3 hydroxyl available for oxidation.

Several oxidizing agents can be used for this transformation. Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), and Dess-Martin periodinane (DMP) are common reagents for the oxidation of secondary alcohols to ketones under mild conditions. Another approach involves the use of transition metal catalysts, such as ruthenium-based compounds, which can selectively oxidize specific hydroxyl groups based on their steric and electronic environment.

For example, a protected ethyl β-D-ribopyranoside, with the C-2, C-4, and C-6 hydroxyls protected, can be treated with an oxidizing agent to selectively form the 3-keto derivative. Subsequent deprotection would then yield the final product, this compound.

The Ferrier reaction, or Ferrier rearrangement, is a powerful tool in carbohydrate chemistry for the synthesis of unsaturated glycosides, which can be further modified to obtain various sugar derivatives, including keto-glycosides. researchgate.net This reaction typically involves the rearrangement of a glycal (a 1,2-unsaturated sugar) in the presence of a nucleophile and a Lewis acid catalyst. researchgate.net

In the context of synthesizing a 3-keto hexopyranoside, a suitably substituted glycal could be reacted with ethanol (B145695) in the presence of a Lewis acid. This would lead to the formation of a 2,3-unsaturated ethyl glycoside. Subsequent functional group manipulations, such as hydroboration-oxidation or epoxidation followed by rearrangement, could then be used to introduce the ketone functionality at the C-3 position.

Recent advancements in the Ferrier reaction have expanded its scope and efficiency, including the use of new catalysts and reaction conditions to improve stereoselectivity and yield. researchgate.net

Enzymatic and Biotechnological Production via Biotransformation

Biotechnological approaches offer an attractive alternative to chemical synthesis, often providing higher specificity and milder reaction conditions. The production of this compound has been demonstrated through the use of plant cell cultures.

Hairy root cultures of Coleus forskohlii have been shown to effectively biotransform low-molecular-weight alcohols, including ethanol. nih.govresearchgate.net When ethanol is supplied to these cultures, they can glycosylate it to form ethyl β-D-glucopyranoside and subsequently oxidize it to produce this compound. nih.govresearchgate.net This two-step enzymatic process within the plant cells highlights the potential of using whole-cell systems for the synthesis of complex carbohydrates.

Hairy root cultures are advantageous due to their genetic stability, rapid growth, and ability to produce secondary metabolites in a controlled environment. academicjournals.orgbioinfopublication.org The enzymes within the Coleus forskohlii hairy roots, likely glycosyltransferases and oxidoreductases, carry out these transformations with high regio- and stereoselectivity. nih.govresearchgate.net

Table 1: Biotransformation Products from Coleus forskohlii Hairy Root Cultures Fed with Ethanol

| Substrate | Product 1 | Product 2 |

| Ethanol | Ethyl β-D-glucopyranoside | Ethyl β-D-ribo-hex-3-ulopyranoside |

Data sourced from Carbohydrate Research, 2003. nih.gov

The formation of the glycosidic bond can also be achieved using isolated enzymes, offering a more controlled biocatalytic approach. Glycosyltransferases and glycoside hydrolases are the two main classes of enzymes used for this purpose. nih.govnih.gov

Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule like ethanol. nih.gov This method allows for the highly specific and stereoselective synthesis of glycosides. By selecting the appropriate glycosyltransferase, the formation of the ethyl β-D-glycosidic linkage can be precisely controlled. nih.gov

Glycoside hydrolases , which normally cleave glycosidic bonds, can be used in reverse under specific conditions (a process called transglycosylation) to synthesize glycosides. nih.govacs.org In the presence of a high concentration of an acceptor alcohol like ethanol, these enzymes can transfer a sugar unit from a donor substrate to the alcohol, forming a new glycosidic bond. acs.org Enzyme engineering has also led to the development of "glycosynthases," which are mutant glycoside hydrolases that can synthesize glycosides with high efficiency without the risk of product hydrolysis. nih.govacs.org

Strategies for Enhancing Yields in Plant Cell Culture Systems for Natural Product Synthesis

The production of valuable secondary metabolites, such as this compound, in plant cell cultures often faces the challenge of low yields. To overcome this limitation and improve the economic viability of in vitro production, various strategies have been developed and optimized. These strategies aim to manipulate the culture conditions and cellular processes to favor the biosynthesis and accumulation of the desired natural products. This section explores several key approaches for enhancing yields in plant cell culture systems.

One of the foundational methods for increasing the productivity of a plant cell culture is the meticulous selection of high-yielding cell lines. The inherent genetic and epigenetic variability within plant cell populations means that individual cells can exhibit significant differences in their capacity to produce secondary metabolites. By systematically screening and selecting cell lines with superior production characteristics, it is possible to establish a highly productive culture from the outset.

Optimizing the culture medium and environmental conditions is another critical factor. The composition of the nutrient medium, including the levels of macro- and micronutrients, vitamins, carbon sources, and plant growth regulators, can profoundly influence cell growth and metabolite synthesis. Furthermore, physical parameters such as temperature, pH, light, and aeration must be carefully controlled to create an optimal environment for the target compound's production.

Elicitation is a widely employed technique that involves the addition of specific signaling molecules (elicitors) to the culture to induce a defense response in the plant cells, which often includes the enhanced production of secondary metabolites. These elicitors can be of biotic origin, such as fungal or bacterial extracts, or abiotic, like heavy metals or UV radiation. The choice of elicitor, its concentration, and the timing of its application are crucial for maximizing the desired effect.

Immobilization of plant cells within a supportive matrix, such as alginate or polyurethane foam, can also lead to increased yields. This technique can protect the cells from shear stress in bioreactors, allow for higher cell densities, and facilitate the continuous production and recovery of the target compound.

Another powerful strategy is biotransformation, where plant cell cultures are used to catalyze specific chemical conversions of precursor compounds into more valuable products. A notable example is the biotransformation of ethanol by hairy root cultures of Coleus forskohlii to produce this compound. Optimizing the precursor feeding strategy, including the concentration and timing of addition, is essential for an efficient biotransformation process.

Finally, genetic and metabolic engineering offer sophisticated tools to enhance natural product synthesis. By overexpressing key biosynthetic genes, silencing competing pathways, or introducing novel genes, it is possible to rationally engineer plant cells for higher productivity. While these advanced techniques hold great promise, they often require a detailed understanding of the biosynthetic pathway of the target compound.

These strategies are not mutually exclusive and are often used in combination to achieve synergistic effects on yield enhancement. The development of an efficient production process for a specific natural product like this compound would likely involve the systematic optimization of several of these approaches.

Research Findings on Yield Enhancement Strategies

Please note: Due to the limited availability of specific research data for the yield enhancement of this compound, the following tables present illustrative data based on general principles and findings for similar compounds in plant cell cultures. These are intended to demonstrate the potential impact of various strategies.

Table 1: Effect of Different Elicitors on the Production of a Model Glycoside in Coleus forskohlii Cell Suspension Cultures

| Elicitor | Concentration (mg/L) | Treatment Day | Glycoside Yield (mg/g DW) | Fold Increase |

| Control | 0 | - | 1.2 | 1.0 |

| Yeast Extract | 50 | 10 | 3.8 | 3.2 |

| Yeast Extract | 100 | 10 | 4.5 | 3.8 |

| Salicylic Acid | 50 | 10 | 2.9 | 2.4 |

| Salicylic Acid | 100 | 10 | 3.5 | 2.9 |

| Methyl Jasmonate | 25 | 10 | 5.1 | 4.3 |

| Methyl Jasmonate | 50 | 10 | 6.2 | 5.2 |

Table 2: Influence of Precursor (Ethanol) Concentration on the Biotransformation to a Model Ethyl Glycoside by Coleus forskohlii Hairy Root Cultures

| Ethanol Concentration (%) | Incubation Time (days) | Product Yield (mg/L) | Conversion Rate (%) |

| 0.1 | 7 | 15.4 | 15.4 |

| 0.2 | 7 | 28.9 | 14.5 |

| 0.5 | 7 | 55.2 | 11.0 |

| 1.0 | 7 | 48.6 | 4.9 |

| 0.2 | 14 | 45.3 | 22.7 |

| 0.5 | 14 | 78.1 | 15.6 |

Table 3: Comparison of Glycoside Production in Free vs. Immobilized Coleus forskohlii Cells

| Culture System | Cell Density (g DW/L) | Glycoside Yield (mg/L) | Productivity (mg/L/day) |

| Free Cells (Suspension) | 12.5 | 45.8 | 2.18 |

| Immobilized Cells (Alginate) | 25.0 | 112.3 | 5.35 |

| Immobilized Cells (Polyurethane Foam) | 28.3 | 135.6 | 6.46 |

Chemical Reactivity and Derivatization Studies

Glycosylation Reactions Involving Ethyl beta-D-ribo-hex-3-ulopyranoside as a Substrate

While specific literature detailing the use of this compound as a glycosyl acceptor is limited, its potential in glycosylation reactions can be inferred from the general principles of carbohydrate chemistry. The presence of hydroxyl groups at the C-2 and C-4 positions allows for the formation of glycosidic bonds with suitable glycosyl donors. The reactivity of these hydroxyl groups can be influenced by the protecting groups on the sugar backbone. For instance, the strategic protection and deprotection of these hydroxyls are fundamental to achieving regioselective glycosylation, a cornerstone in the synthesis of oligosaccharides. researchgate.net The application of partially protected building blocks, such as those with a single free hydroxyl group, is crucial for their direct use as glycosyl acceptors in these reactions. researchgate.net

Functionalization via "Click" Chemistry and Methylation Reactions

The functionalization of carbohydrates using "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for labeling and creating complex glycoconjugates. nih.govbiosynth.com Although direct examples with this compound are not extensively documented, its structure is amenable to the introduction of azide (B81097) or alkyne functionalities. These handles can be installed at the hydroxyl positions, allowing for subsequent "click" reactions with complementary tagged molecules, such as fluorophores or biotin, for visualization and affinity-based applications. biosynth.comresearchgate.net This bioorthogonal chemistry is prized for its high selectivity, efficiency, and biocompatibility. biosynth.com

Methylation is a common modification in carbohydrate chemistry, often used as a protecting group strategy due to the stability of methyl ethers. researchgate.net The hydroxyl groups of this compound can be methylated, although simple alkyl ethers are sometimes less preferred in complex syntheses due to the harsh conditions required for their removal. researchgate.net

Reactivity of Related Unsaturated Glycosides (e.g., Hex-2-enopyranosides)

Hex-2-enopyranosides are unsaturated carbohydrate derivatives that serve as important intermediates in the synthesis of a variety of modified sugars. researchgate.net Their double bond is susceptible to a range of addition reactions, often with high stereoselectivity. researchgate.net

The double bond of hex-2-enopyranosides can undergo stereospecific cis-dihydroxylation using reagents like osmium tetroxide (OsO₄). masterorganicchemistry.com The stereochemical outcome of this reaction is often dictated by the steric environment of the sugar ring. For example, dihydroxylation of 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside occurs from the less hindered face of the molecule. wikipedia.org The use of chiral ligands in these reactions can induce enantioselectivity. psu.edu Standard Upjohn dihydroxylation conditions, which utilize a catalytic amount of osmium tetroxide with an N-oxide as the terminal oxidant, are generally governed by steric effects. echemi.comstackexchange.com

Oxyamination, another important transformation, introduces both a hydroxyl and an amino group across the double bond. The Sharpless oxyamination, for instance, allows for the syn-selective preparation of 1,2-amino alcohols from alkenes. organic-chemistry.org This reaction employs an osmium catalyst and a nitrogen source, often in the presence of chiral ligands to achieve enantioselectivity. organic-chemistry.orgwikipedia.org

Table 1: Examples of Stereoselective Additions to Hex-2-enopyranosides

| Starting Material | Reagents | Product | Stereochemistry |

| 2,3-Dideoxy-α-D-erythro-hex-2-enopyranoside | OsO₄, H₂O₂ | α-D-Mannopyranoside | cis-dihydroxylation from the upper face |

| Alkene | Chloramine-T, OsO₄, Chiral Ligand | 1,2-Amino alcohol | syn-selective oxyamination |

The introduction of electron-withdrawing groups, such as nitro or sulfonyl substituents, to the double bond of hex-2-enopyranosides activates them for Michael-type additions. researchgate.net This conjugate addition allows for the regioselective introduction of a wide range of nucleophiles at the β-carbon of the unsaturated system. wikipedia.orgmasterorganicchemistry.com This method is a powerful tool for carbon-carbon bond formation in a mild and controlled manner. wikipedia.org Nucleophiles that can participate in these reactions include enolates, amines, and thiols. masterorganicchemistry.com For example, the reaction of a 3-nitro-hex-2-enopyranoside with a nucleophile will result in addition at the C-2 position. wikipedia.org

Unsaturated sugars are well-suited for undergoing organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, such as the Claisen rearrangement, which is a reliable method for stereoselective carbon-carbon bond formation. masterorganicchemistry.comorganic-chemistry.org In this reaction, an allyl vinyl ether thermally rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org This transformation is synthetically valuable as it can introduce branched chains and new stereocenters into the carbohydrate scaffold with a high degree of control. organic-chemistry.org The reaction typically proceeds through a chair-like transition state, which dictates the stereochemical outcome. organic-chemistry.org

Table 2: Key organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangements in Carbohydrate Synthesis

| Rearrangement Type | Substrate | Product | Key Feature |

| Claisen Rearrangement | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | Carbon-carbon bond formation |

| Aromatic Claisen Rearrangement | Allyl phenyl ether | o-Allylphenol | Rearomatization follows rearrangement |

| Johnson-Claisen Rearrangement | Allylic alcohol and orthoester | γ,δ-Unsaturated ester | Often requires high temperatures |

Synthesis of Aminosugar Analogues and Complex Carbohydrate Building Blocks from Ulopyranoside Precursors

Ulopyranosides and their derivatives are valuable precursors for the synthesis of aminosugars and other complex carbohydrate building blocks. mdpi.com For example, 3-amino-2,3-dideoxy sugars can be synthesized from 3-nitro-2,3-unsaturated precursors through selective hydrogenation of the double bond followed by reduction of the nitro group. cdnsciencepub.comcapes.gov.br The C-2 azido (B1232118) functionality is another excellent precursor for an amino group, as it is stable under a variety of reaction conditions and can be selectively reduced. nih.gov

The strategic manipulation of protecting groups on ulopyranoside precursors is essential for the synthesis of selectively functionalized carbohydrate building blocks. researchgate.netmdpi.com These building blocks are crucial for the construction of oligosaccharides and glycoconjugates with defined structures, which are in turn vital for research in glycobiology. mdpi.com

Biochemical and Biological Roles

Enzyme Inhibition Studies: Evaluation of Alpha-Glucosidase Inhibitory Activity

While extensive research into the bioactivity of various carbohydrate derivatives is ongoing, specific studies detailing the alpha-glucosidase inhibitory activity of Ethyl beta-D-ribo-hex-3-ulopyranoside are not prominently available in current literature. Alpha-glucosidase inhibitors are a class of compounds that interfere with the action of enzymes responsible for breaking down complex carbohydrates into simple sugars, thereby modulating postprandial blood glucose levels. The potential of any given carbohydrate analogue to act as an inhibitor typically depends on its structural similarity to the natural substrate of the enzyme, allowing it to bind to the active site. Further empirical studies are required to determine and quantify the specific inhibitory effects of this compound against alpha-glucosidase.

Structure-Activity Relationship (SAR) Analysis for Glucosidase Modulation

A comprehensive Structure-Activity Relationship (SAR) analysis for the glucosidase modulation by this compound has not been extensively documented. SAR studies are crucial for understanding how the specific structural features of a molecule contribute to its biological activity. For carbohydrate-based enzyme inhibitors, key structural elements often include the nature of the glycosidic linkage, the stereochemistry of hydroxyl groups, and the presence of specific functional groups. For this compound, the ethyl group at the anomeric position and the keto group at the C-3 position would be critical determinants of its binding affinity and inhibitory potential against glucosidases. A systematic investigation involving the synthesis and evaluation of related analogues would be necessary to elucidate these relationships.

Role as a Precursor or Building Block in Complex Carbohydrate Structures

The utility of this compound as a direct precursor or building block in the synthesis of complex, naturally occurring carbohydrate structures is not a primary focus in the available scientific literature. The synthesis of complex oligosaccharides and glycoconjugates typically requires glycosyl donors and acceptors with specific protecting groups to control regioselectivity and stereoselectivity. While the unique structure of this compound, with its ketone function, could potentially be exploited for specific chemical transformations, its role as a standard building block in complex carbohydrate synthesis is not established.

Implications in Biomass Chemistry and Cellulose (B213188) Degradation Mechanisms

Model Compound for Oxidized Cellulose Units in Material Science

In the realm of material science, particularly in the study of cellulose degradation, derivatives of D-ribo-hex-3-ulopyranoside serve as valuable model compounds. A closely related analogue, methyl 4-O-methyl-beta-D-ribo-hex-3-ulopyranoside, has been synthesized and used to represent oxidized anhydroglucose units within cellulosic materials researchgate.net. The introduction of a keto group at the C-3 position mimics the oxidative damage that can occur in cellulose polymers, which affects the material's physical and chemical properties. By studying the behavior of these simpler model compounds, researchers can gain insights into the complex degradation pathways of cellulose, including aspects of yellowing and aging. The crystal structure of such model compounds reveals a distorted chair conformation, providing a basis for understanding the conformational changes that occur in oxidized cellulose chains researchgate.net.

Contribution to Chromophore Formation Mechanisms in Cellulosic Materials

The yellowing and brightness reversion of cellulosic materials, such as paper and textiles, is a significant industrial concern. This discoloration is often attributed to the formation of chromophoric structures arising from the chemical modification of the cellulose polymer. Oxidized carbohydrate units are considered key precursors to these chromophores researchgate.net. Studies on model compounds like methyl 4-O-methyl-beta-D-ribo-hex-3-ulopyranoside help to elucidate the mechanisms of chromophore formation. It is understood that under aging conditions, these oxidized structures can undergo condensation reactions to form more complex, colored compounds, such as those containing 2-hydroxy- Current time information in Toronto, CA.cymitquimica.combenzoquinone moieties researchgate.net. The investigation of these model systems is crucial for developing strategies to prevent the discoloration of cellulosic products.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the constitution and configuration of carbohydrate structures in solution. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the molecule's three-dimensional structure can be assembled.

The structural assignment of Ethyl β-D-ribo-hex-3-ulopyranoside is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the number and environment of protons in the molecule. For ethyl glycosides, characteristic signals include a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂) of the ethyl aglycon, typically found in the upfield region of the spectrum nih.gov. The anomeric proton (H-1) of a β-glycoside usually appears as a doublet in the range of δ 4.4–5.5 ppm. Protons attached to the pyranose ring carbons appear in the more crowded region of δ 3.2–4.2 ppm chemicalbook.com.

The ¹³C NMR spectrum is characterized by a wider chemical shift range, which typically allows for the resolution of individual carbon signals libretexts.orgyoutube.com. Key resonances include those of the ethyl group, the pyranose ring carbons, and notably, the downfield signal of the ketone carbonyl group (C-3), which is expected to be in the range of δ 170–220 ppm libretexts.orglibretexts.org. For comparison, in a related compound, methyl 4-O-methyl-beta-D-ribo-hex-3-ulopyranoside, the keto resonance was observed at a significant downfield shift of 206.90 ppm in the solid state.

2D NMR Spectroscopy: To overcome the signal overlap in 1D spectra and to establish connectivity, 2D NMR experiments are essential youtube.com.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of the proton network within the pyranose ring. Cross-peaks in the COSY spectrum connect protons on adjacent carbons (e.g., H-1 to H-2, H-4 to H-5, etc.), helping to build the ring's proton sequence nih.gov.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (¹JCH) columbia.eduresearchgate.net. This is crucial for assigning the ¹³C resonances based on the already assigned proton signals. For instance, the anomeric proton signal is correlated with the anomeric carbon (C-1) signal columbia.edunih.gov. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks columbia.edu.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH) columbia.eduresearchgate.net. HMBC is particularly vital for connecting different structural fragments. For instance, a key correlation would be observed between the anomeric proton (H-1) and the anomeric carbon of the adjacent sugar unit in an oligosaccharide, or in this case, between the protons of the ethyl group and the anomeric carbon (C-1) of the ribo-hex-3-ulopyranoside ring, confirming the glycosidic linkage columbia.edu. It is also instrumental in placing the ketone functionality by observing correlations from protons on neighboring carbons (e.g., H-2, H-4, H-5) to the C-3 carbonyl carbon.

A summary of expected NMR data based on general knowledge of similar compounds is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Ethyl β-D-ribo-hex-3-ulopyranoside

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | ~4.5-5.0 (d) | ~100-105 | H-1 to C-2, C-5, OCH₂; OCH₂ to C-1 |

| 2 | ~3.5-4.0 (m) | ~70-80 | H-2 to C-1, C-3, C-4 |

| 3 | - | ~200-210 | - |

| 4 | ~3.8-4.2 (m) | ~70-80 | H-4 to C-2, C-3, C-5, C-6 |

| 5 | ~3.4-3.8 (m) | ~75-85 | H-5 to C-1, C-4, C-6 |

| 6a, 6b | ~3.6-3.9 (m) | ~60-65 | H-6 to C-4, C-5 |

| OCH₂ | ~3.5-3.9 (q) | ~60-70 | OCH₂ to C-1, CH₃ |

| CH₃ | ~1.1-1.3 (t) | ~15-20 | CH₃ to OCH₂ |

Note: This table is predictive and based on typical values for similar carbohydrate structures. Actual experimental values may vary.

Isotopic labeling is a powerful technique used to trace the pathway of atoms through chemical reactions or metabolic pathways sigmaaldrich.com. By replacing an atom like ¹²C with its heavier, NMR-active isotope ¹³C, researchers can follow the labeled atom's position in the final product, providing mechanistic insights sigmaaldrich.comchemguide.co.uk.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition nih.gov. For Ethyl β-D-ribo-hex-3-ulopyranoside (C₈H₁₄O₆), HR-MS would confirm the molecular formula by providing a highly accurate mass measurement of its molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule, providing structural information nih.gov. In glycosides, the primary fragmentation occurs at the glycosidic bond nih.govrsc.org. For Ethyl β-D-ribo-hex-3-ulopyranoside, key fragmentation pathways would include:

Cleavage of the glycosidic bond: This would result in the loss of the ethyl group or the ethoxy group, producing characteristic fragment ions corresponding to the sugar moiety.

Cross-ring cleavages: These fragmentations within the pyranose ring are also common for carbohydrates and produce ions (designated as A, B, C, X, Y, Z type ions) that help to pinpoint the location of substituents and functionalities like the ketone group nih.govcolumbia.edu. The presence of the ketone at C-3 would influence the fragmentation pattern, potentially leading to characteristic cleavages adjacent to the carbonyl group, such as α-cleavage libretexts.orgmiamioh.edu.

Table 2: Predicted HR-MS Data for Ethyl β-D-ribo-hex-3-ulopyranoside

| Ion Formula | Adduct | Calculated m/z |

| C₈H₁₄O₆ | [M+H]⁺ | 207.0812 |

| C₈H₁₄O₆ | [M+Na]⁺ | 229.0631 |

| C₈H₁₃O₅ | [M-OH]⁺ | 189.0706 |

| C₆H₉O₅ | [M-OEt]⁺ | 161.0445 |

X-ray Crystallography for Solid-State Structural Determination of Related Hex-3-ulopyranosides

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including absolute configuration and conformational details. While a crystal structure for Ethyl β-D-ribo-hex-3-ulopyranoside itself is not reported, valuable insights can be drawn from closely related compounds.

A study on methyl 4-O-methyl-beta-D-ribo-hex-3-ulopyranoside revealed critical structural features that are likely shared skpharmteco.com. The analysis showed that the pyranose ring adopts a distorted chair conformation. The presence of the sp²-hybridized ketone at C-3 introduces some flattening to the ring in that region. The study also provided precise bond lengths, bond angles, and details of intermolecular hydrogen bonding networks in the crystal lattice skpharmteco.com. For instance, it was found that both hydroxyl groups were involved in hydrogen bonding, creating zigzag chains within the crystal structure skpharmteco.com. Such data is invaluable for understanding the preferred conformation and intermolecular interactions of this class of compounds. A similar analysis of 3-deoxy-beta-D-ribo-hexopyranose also showed a slightly distorted ⁴C₁ chair conformation, highlighting how modifications to the pyranose ring affect its structure chemspider.com.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of chemical compounds skpharmteco.com. For chiral molecules, specialized chiral stationary phases (CSPs) are required to separate enantiomers sigmaaldrich.com. Ethyl β-D-ribo-hex-3-ulopyranoside possesses multiple chiral centers (C-1, C-2, C-4, C-5), meaning it can exist as different stereoisomers.

Chiral HPLC methods are developed to separate these isomers and to determine the enantiomeric or diastereomeric purity of a sample. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including glycosides iosrjournals.orgrsc.org. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, which have different interaction energies, leading to different retention times sigmaaldrich.com.

Method development involves screening various chiral columns and mobile phase compositions (both normal-phase and reversed-phase) to achieve optimal resolution between the stereoisomers sigmaaldrich.com. While a specific validated method for Ethyl β-D-ribo-hex-3-ulopyranoside is not detailed in the available literature, the general approach would involve using columns like Chiralcel® OD-H or Chiralpak® AD-H and optimizing the mobile phase (e.g., hexane/isopropanol or methanol/water systems) to achieve baseline separation, allowing for accurate purity assessment iosrjournals.orgrsc.org.

Theoretical and Computational Studies

Conformational Analysis and Energetics of Pyranoside Rings

The pyranoside ring of Ethyl beta-D-ribo-hex-3-ulopyranoside is not a rigid structure but exists in a dynamic equilibrium between various conformations. The most stable conformations for a six-membered pyranoside ring are typically the chair conformations, denoted as ⁴C₁ and ¹C₄. However, due to the presence of a carbonyl group at the C3 position and the specific stereochemistry of the hydroxyl groups, other conformations such as boat and skew-boat may also be populated.

Conformational analysis of pyranoid sugars can be performed using computational methods such as molecular mechanics (MM) and quantum mechanics (QM). These studies reveal the relative energies of different conformations and the energy barriers for their interconversion. For instance, studies on related pyranose derivatives have shown that the anomeric effect and steric interactions between substituents play a crucial role in determining the most stable conformation. bohrium.com

In the case of this compound, the ethyl group at the anomeric carbon (C1) is in the beta configuration, meaning it is equatorial in the ⁴C₁ chair conformation. The presence of the ketone at C3 introduces a planar sp² hybridized carbon into the ring, which can lead to a distortion of the ideal chair geometry. nih.gov This distortion can also influence the conformational preference of the exocyclic hydroxymethyl group at C5. nih.gov

Low-temperature NMR spectroscopy studies on analogous compounds, such as β-D-ribopyranose tetraacetate, have demonstrated that at room temperature, a rapid interconversion between different chair conformers occurs. bohrium.com It is plausible that this compound exhibits similar dynamic behavior in solution.

Table 1: Predicted Relative Energies of Major Conformations of this compound

| Conformation | Predicted Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| ⁴C₁ (Chair) | 0.00 | C1-C2-C3-C4 ≈ -55°, O5-C1-C2-C3 ≈ 60° |

| ¹C₄ (Chair) | 2.5 - 4.0 | C1-C2-C3-C4 ≈ 55°, O5-C1-C2-C3 ≈ -60° |

| B₂,₅ (Boat) | 5.0 - 7.0 | C1-C2-C3-C4 ≈ 0°, O5-C1-C2-C3 ≈ 0° |

| ¹S₃ (Skew) | 4.5 - 6.5 | Varies |

Note: The values in this table are hypothetical and based on general principles of pyranoside conformational analysis. Specific computational studies on this compound are required for accurate data.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools to investigate the electronic structure and reactivity of molecules. nih.govyoutube.com For this compound, these calculations can provide detailed information about its molecular orbitals, charge distribution, and electrostatic potential.

The presence of the carbonyl group at the C3 position significantly influences the electronic properties of the molecule. It acts as an electron-withdrawing group, polarizing the electron density within the pyranoside ring. This polarization affects the reactivity of the molecule, making the C3 carbon atom electrophilic and susceptible to nucleophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. For this compound, the HOMO is likely to be localized on the oxygen atoms of the hydroxyl groups and the ring oxygen, while the LUMO is expected to be centered on the carbonyl group (C=O). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Theoretical calculations can also be used to study tautomeric forms of the molecule, such as the enol form that could arise from the keto-enol tautomerism of the C3-ketone. researchgate.netnih.gov The relative energies of the keto and enol forms can be calculated to determine their equilibrium populations under different conditions. nih.gov

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G Data)*

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| Mulliken Charge on C3 | +0.45 e |

Note: These are hypothetical values and would need to be confirmed by specific quantum chemical calculations for this compound.

Molecular Modeling and Docking Simulations for Enzyme-Ligand Interactions (e.g., with α-glucosidase)

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) binds to a biological macromolecule, such as an enzyme. mdpi.com These methods are widely used in drug discovery to identify potential enzyme inhibitors. bbrc.innih.gov Given that many carbohydrate derivatives are known to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, it is of interest to study the potential interaction of this compound with this enzyme. researchgate.netnih.gov

Molecular docking simulations would involve placing the 3D structure of this compound into the active site of α-glucosidase and calculating the most favorable binding orientation and affinity. bbrc.innih.gov The binding affinity is typically expressed as a docking score or binding energy, with lower values indicating a more stable complex. bbrc.in

The active site of α-glucosidase contains several key amino acid residues that are crucial for substrate binding and catalysis. Docking studies could reveal potential hydrogen bonding interactions between the hydroxyl groups of the sugar moiety and these residues. The ethyl group at the anomeric position and the ketone at C3 would also influence the binding mode and specificity. The interactions could involve key residues such as aspartic acid, glutamic acid, and arginine within the enzyme's active site. nih.gov

Table 3: Potential Interacting Residues in the Active Site of α-Glucosidase and Their Predicted Interactions with this compound

| Amino Acid Residue | Type of Interaction |

| ASP 215 | Hydrogen Bond Acceptor/Donor |

| GLU 277 | Hydrogen Bond Acceptor/Donor |

| ARG 442 | Electrostatic/Hydrogen Bond |

| PHE 178 | Hydrophobic (CH-π) Interaction |

| ASP 352 | Hydrogen Bond Acceptor/Donor |

Note: The interacting residues are based on known α-glucosidase inhibitor complexes. The specific interactions with this compound would need to be confirmed by dedicated docking studies.

Future Research Directions and Potential Academic Applications

Development of Novel and Sustainable Synthetic Routes for Ulopyranoside Derivatives

The limited availability of ulopyranosides, including Ethyl beta-D-ribo-hex-3-ulopyranoside, from natural sources necessitates the development of efficient and sustainable synthetic methodologies. Current research efforts are geared towards overcoming the challenges associated with the synthesis of these rare sugars.

Future synthetic strategies are expected to focus on:

Catalytic Methods: The development of novel catalysts for the stereoselective synthesis of ulopyranosides is a primary goal. This includes the use of transition metal catalysts and organocatalysts to control the stereochemistry at the anomeric center and other chiral centers within the pyranose ring.

Green Chemistry Approaches: Emphasis is being placed on developing environmentally benign synthetic routes. youtube.com This involves the use of non-toxic reagents, renewable starting materials, and solvent-free reaction conditions to minimize the environmental impact of synthesis. youtube.combohrium.comillinois.edu The principles of green chemistry are crucial for the sustainable production of ulopyranoside derivatives for broader applications. youtube.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of ulopyranosides could enable more efficient and reproducible production of these complex molecules.

Elucidation of Complete Biosynthetic Pathways in Natural Producers

While this compound itself may not be a widely occurring natural product, the study of biosynthetic pathways of other rare sugars provides a blueprint for understanding and potentially engineering the production of ulopyranosides. The "Izumoring" concept, which outlines the enzymatic interconversion of various sugars, is a foundational framework in this area. nih.gov

Key research areas include:

Identification and Characterization of Enzymes: A crucial step is the identification and characterization of the enzymes, such as isomerases, epimerases, and oxidoreductases, that are involved in the biosynthesis of ulosides in microorganisms. nih.gov Understanding the substrate specificity and catalytic mechanism of these enzymes is essential.

Metabolic Engineering: Once the biosynthetic pathways are understood, microorganisms can be genetically engineered to overproduce specific rare sugars. nih.gov This involves the heterologous expression of key enzymes and the optimization of metabolic fluxes to channel common sugars towards the desired ulopyranoside products. nih.gov The use of model organisms like Escherichia coli and Saccharomyces cerevisiae is a common strategy in this field. nih.gov

Phosphorylation-Dephosphorylation Chemistry: The native components of some microorganisms can be harnessed for irreversible rare sugar production through phosphorylation-dephosphorylation pathways, offering an alternative to direct enzymatic conversions. nih.gov

Design and Synthesis of Modified Ulopyranosides with Enhanced Biological Activities

The unique structural features of ulopyranosides, particularly the ketone functionality within the pyranose ring, make them attractive scaffolds for the design of novel bioactive molecules. Glycosylation is a well-established strategy to alter the pharmacological properties of small molecules. nih.gov

Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting derivatives will be crucial for understanding SAR. This knowledge can then be used to design compounds with improved potency and selectivity.

Glycorandomization: The semi-random addition of various sugar moieties to the ulopyranoside core can generate a library of diverse glycosides. nih.gov This approach, facilitated by enzymatic glycosylation methods, can accelerate the discovery of new bioactive compounds. nih.gov

Targeted Inhibitor Design: The pyranoside scaffold can be used as a core unit for the design of inhibitors targeting specific enzymes, such as HIV protease. researchgate.net Structure-based design, utilizing the three-dimensional structures of target proteins, can guide the synthesis of highly potent and selective inhibitors. researchgate.netnih.gov

Applications in Advanced Materials Science and Bio-inspired Chemistry

Carbohydrates are increasingly being explored as sustainable and versatile building blocks for advanced materials. nih.gov The unique chemical functionalities of ulopyranosides can be exploited to create novel materials with tailored properties.

Potential applications include:

Carbohydrate-Based Polymers: Ulopyranoside units can be incorporated into polymer chains to create glycopolymers with specific properties. These materials could find applications in drug delivery, tissue engineering, and as biocompatible coatings. mdpi.comnih.gov

Bio-inspired Materials: Nature provides numerous examples of complex structures built from carbohydrates. udel.edunih.gov By mimicking these natural designs, researchers can develop new materials with unique mechanical, optical, or biological properties. udel.edursc.org The incorporation of ulopyranosides could introduce new functionalities into these bio-inspired materials. rsc.org

Scaffolds for Tissue Engineering: Porous scaffolds made from biodegradable polymers are essential for tissue regeneration. researchgate.net Carbohydrate-based materials are attractive for this purpose due to their biocompatibility. youtube.commdpi.com Ulopyranoside-containing polymers could be used to fabricate scaffolds with enhanced cell adhesion and proliferation properties. youtube.com

Integration of Chemoenzymatic Synthesis for Complex Glycoconjugates

Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to enable the efficient production of complex glycoconjugates. nih.govmdpi.com This approach is particularly valuable for the synthesis of molecules that are difficult to produce by either method alone. nih.gov

Future directions in this area include:

Engineered Enzymes: The use of engineered enzymes with altered substrate specificities and enhanced stability will expand the scope of chemoenzymatic synthesis. mdpi.com This will allow for the incorporation of a wider range of modified ulopyranosides into glycoconjugates.

Synthesis of Glyco-arrays: Chemoenzymatic methods can be used to synthesize a library of ulopyranoside-containing glycoconjugates for the fabrication of glyco-arrays. These arrays are powerful tools for studying carbohydrate-protein interactions and for the discovery of new diagnostic and therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.